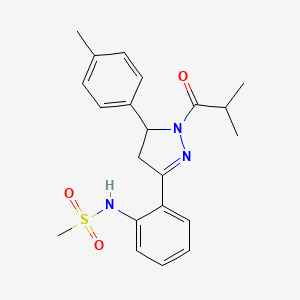![molecular formula C19H21F3N4O B2559545 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-15-9](/img/structure/B2559545.png)
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a pyridin-2-yl group, a piperidin-4-yl group, and a dihydropyridazin-3-one group . The trifluoromethyl group attached to the pyridine ring is a common motif in many bioactive molecules .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The trifluoromethyl group on the pyridine ring, for example, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group, for example, could potentially affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Stereochemical Studies and Synthesis Optimization
Research into stereochemistry and nucleophilic displacements on cyclopropyl substrates has led to improved synthesis methods for compounds like LY335979 trihydrochloride, an important modulator in drug resistance studies. These studies focus on the stereochemical outcomes of reactions involving cyclopropyl groups, which are relevant to the synthesis and optimization of compounds similar to the one (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).
Heterocyclic Chemistry and Ring-Opening Reactions
In the realm of heterocyclic chemistry, the ring-opening reactions of cyclopropane derivatives have been explored to produce various heterocyclic structures such as dihydropyrazoles and cyclopropane-fused pyridazinones. These reactions highlight the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic frameworks, which could be relevant for developing new pharmaceuticals (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Biological Activity and Drug Discovery
Cyclopropyl derivatives have been identified as potent histamine H3 receptor inverse agonists, showing significant in vivo activity. These findings underline the potential of cyclopropyl and pyridazinone derivatives in cognitive enhancement and wake-promoting therapeutic applications, indicating a pathway for research into neurological disorders and sleep regulation (Hudkins, Josef, Becknell, Aimone, Lyons, Mathiasen, Gruner, & Raddatz, 2014).
Topoisomerase Inhibition and Anticancer Research
Cyclopropyl-quinolinecarboxylic acid derivatives have been evaluated for their interaction with mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. These studies contribute to the development of anticancer agents by targeting key cellular mechanisms, suggesting a research avenue for compounds with similar structures (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-9-23-18(15)25-10-7-13(8-11-25)12-26-17(27)6-5-16(24-26)14-3-4-14/h1-2,5-6,9,13-14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHCERFRGQLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
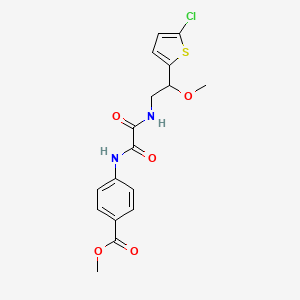
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
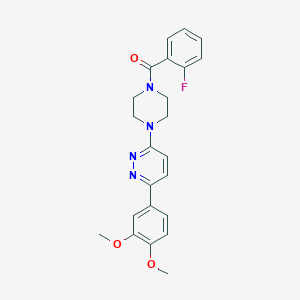
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
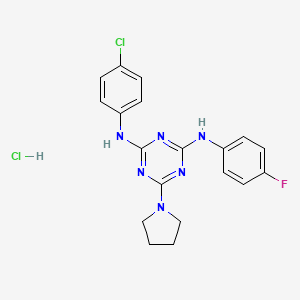
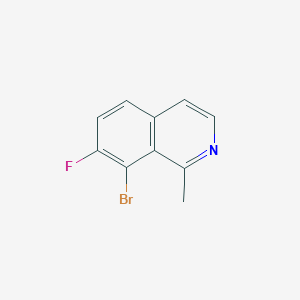
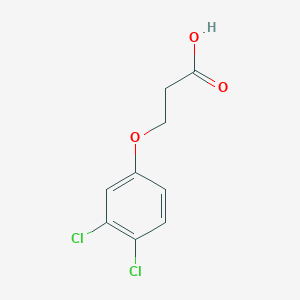
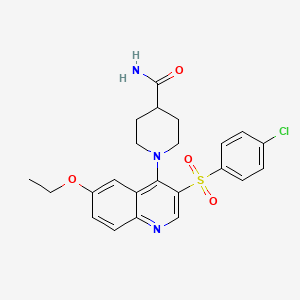
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
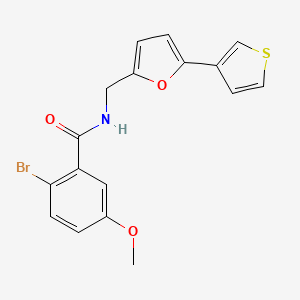
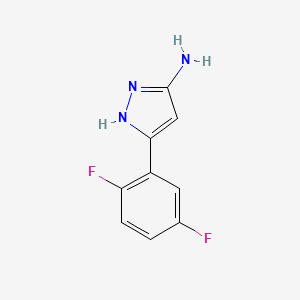
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
